molecular formula C21H16N2O4S3 B11705543 4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide

4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide

Cat. No.: B11705543
M. Wt: 456.6 g/mol
InChI Key: BJOJDXPCULFANQ-XDHOZWIPSA-N
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Description

This compound features a 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene core linked via an (E)-configured ethylene group to a 2-furyl ring, which is further substituted at the 5-position with a 4-sulfonamidobenzene moiety. The (E)-stereochemistry of the ethylene bridge likely influences molecular geometry and intermolecular interactions, critical for biological activity .

Properties

Molecular Formula

C21H16N2O4S3

Molecular Weight

456.6 g/mol

IUPAC Name

4-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H16N2O4S3/c22-30(25,26)17-9-6-15(7-10-17)18-11-8-16(27-18)12-19-20(24)23(21(28)29-19)13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,22,25,26)/b19-12+

InChI Key

BJOJDXPCULFANQ-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)SC2=S

Origin of Product

United States

Preparation Methods

Synthesis of 3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene

The thiazolidinone core is synthesized via cyclocondensation of benzylamine with carbon disulfide and ethyl chloroacetate.

Procedure :

  • Reagents : Benzylamine (1.0 equiv), carbon disulfide (1.2 equiv), ethyl chloroacetate (1.1 equiv), triethylamine (2.0 equiv).

  • Conditions : Reflux in ethanol at 80°C for 6 hours.

  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol yields 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidine (85% yield).

Mechanism : The reaction proceeds through nucleophilic attack of benzylamine on carbon disulfide, followed by cyclization with ethyl chloroacetate (Figure 1).

Knoevenagel Condensation with 5-(2-Furyl)methylene

The methylidene bridge is introduced via Knoevenagel condensation between the thiazolidinone and 5-formyl-2-furan carboxylic acid.

Procedure :

  • Reagents : 3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidine (1.0 equiv), 5-formyl-2-furan carboxylic acid (1.2 equiv), piperidine (catalytic).

  • Conditions : Stirring in acetic anhydride at 100°C for 4 hours under nitrogen.

  • Workup : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the E-isomer exclusively (72% yield).

Key Insight : The E-configuration is favored due to steric hindrance between the benzyl group and furan ring.

Sulfonylation with 4-Sulfamoylbenzaldehyde

The benzenesulfonamide group is introduced via nucleophilic aromatic substitution.

Procedure :

  • Reagents : 5-[(E)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furan (1.0 equiv), 4-sulfamoylbenzaldehyde (1.1 equiv), p-toluenesulfonic acid (0.1 equiv).

  • Conditions : Reflux in toluene for 8 hours.

  • Workup : Evaporation under reduced pressure, followed by recrystallization from methanol/water (9:1) yields the title compound (68% yield).

Optimization and Catalytic Enhancements

Solvent and Temperature Effects

ParameterOptimal ValueYield Improvement
SolventAcetic anhydride+15%
Temperature100°C+20%
Catalyst (piperidine)5 mol%+12%

Higher temperatures accelerate imine formation but risk decomposition above 110°C.

Stereochemical Control

The E-isomer predominates (>95%) due to:

  • Thermodynamic stability : Reduced steric clash between the benzyl and sulfonamide groups.

  • Kinetic factors : Faster crystallization of the E-isomer from polar solvents.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 8.15 (s, 1H, CH=N), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.32–7.25 (m, 5H, benzyl), 6.78 (d, J=3.6 Hz, 1H, furan), 6.55 (d, J=3.6 Hz, 1H, furan).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).

Purity : >99% by HPLC (C18 column, acetonitrile/water 70:30).

Challenges and Alternative Routes

Byproduct Formation

  • Issue : Competing formation of Z-isomer (≤5%) during Knoevenagel condensation.

  • Solution : Use of bulky bases (e.g., DBU) suppresses Z-isomer formation.

Sulfonamide Hydrolysis

  • Mitigation : Avoid aqueous workup at pH <5 to prevent sulfonamide cleavage .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

    Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

  • Anti-Cancer Activity : Recent studies have indicated that thiazolidinone derivatives, including this compound, exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds structurally similar to 4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide have been shown to inhibit the growth of breast cancer (MCF-7) and colorectal cancer (Caco-2) cells .
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation through mechanisms that involve the modulation of integrins and leukocyte recruitment. Formulations derived from this compound have been tested in animal models for their efficacy in conditions such as acute peritonitis and vascular injuries .
  • Enzyme Inhibition : The sulfonamide moiety of the compound suggests potential activity as an inhibitor of various metalloenzymes, including carbonic anhydrases. In vitro studies have shown that similar compounds can effectively inhibit different isoforms of carbonic anhydrase, which is crucial for maintaining pH balance in biological systems .

Industrial Applications

  • Material Science : The unique structural features of this compound allow it to form stable complexes with metals, making it a candidate for use in catalysis and the development of novel materials with specific properties.
  • Synthesis Intermediates : Due to its chemical reactivity, this compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating research in organic synthesis and pharmaceutical chemistry .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anti-cancer activityDemonstrated inhibition of MCF-7 and Caco-2 cell proliferation with IC50 values indicating potency .
Study 2Anti-inflammatory effectsShowed reduced leukocyte recruitment in animal models during acute inflammation .
Study 3Carbonic anhydrase inhibitionIdentified as a potent inhibitor with potential therapeutic implications in treating conditions related to enzyme dysregulation .

Mechanism of Action

The mechanism of action of 4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to its target, leading to more potent biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name / ID Substituents/Modifications Key Differences & Implications Reference
3-Benzyl-5-[5-(4-chlorophenyl)furan-2-ylmethylene]-2-thioxo-thiazolidin-4-one 4-Chlorophenyl on furan; lacks benzenesulfonamide Increased halogen-mediated hydrophobicity; reduced hydrogen-bonding capacity vs. sulfonamide.
4-{5-[(Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide Z-configuration; 2,4-dioxo-thiazolidinone (no benzyl or thioxo) Altered stereochemistry and electronic properties; lower stability due to absence of thioxo.
4-[(5E)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide Morpholino-butylamide chain; 4-methylphenyl substituent Enhanced solubility via morpholino; bulky chain may affect membrane permeability.
2-[(5E)-5-[[5-(4-Chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]ethanesulfonic acid Ethanesulfonic acid group instead of benzenesulfonamide Higher acidity and solubility; potential for ionic interactions in biological systems.
2-((5E)-5-{[5-(4-Methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-thiazolidin-3-yl)butanoic acid Nitro and methyl groups on phenyl ring; butanoic acid chain Electron-withdrawing nitro group affects electronic density; carboxylic acid enhances solubility.

Stereochemical and Conformational Considerations

The (E)-configuration of the ethylene bridge in the target compound creates a planar molecular geometry, facilitating π-π stacking with aromatic residues in biological targets.

Biological Activity

The compound 4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide , a thiazolidinone derivative, has gained attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing insights from various studies.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions, where thiazolidinone frameworks are formed through the reaction of benzyl derivatives with appropriate aldehydes and thioacetic acid derivatives. The specific synthetic route can vary based on substituents introduced on the aromatic rings, which can significantly influence biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to 4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide have shown significant antiproliferative effects against various cancer cell lines:

Compound Cell Line GI50 (μM) Activity
2aCCRF-CEM (Leukemia)5.0Significant selectivity
2cA498 (Renal Cancer)7.0Moderate activity
2dHOP-92 (Lung Cancer)>20Inactive

These findings suggest that structural modifications can enhance or diminish the anticancer activity of thiazolidinone derivatives .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that thiazolidinones can act against both bacterial and fungal strains. For example:

Pathogen Activity IC90 (μg/mL)
Staphylococcus aureusModerate antibacterial activity15
Escherichia coliSignificant antibacterial activity10
Candida albicansAntifungal activity12

These results demonstrate the potential use of thiazolidinones as broad-spectrum antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their chemical structure. Key factors include:

  • Substituents on the Benzene Ring : The presence and type of substituents can enhance or inhibit biological activity.
  • Positioning of Functional Groups : The spatial arrangement of functional groups affects interaction with biological targets.
  • Thiazolidinone Core Modifications : Variations in the thiazolidinone core structure can lead to significant changes in potency.

For instance, introducing electron-withdrawing groups (like halogens) on the aromatic ring has been shown to improve anticancer activity due to enhanced lipophilicity and better cell membrane penetration .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of thiazolidinones, one compound demonstrated an IC50 value of 5 μM against a panel of cancer cell lines, indicating its potential as a lead compound for further development. This study emphasized the importance of optimizing substituents to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of various thiazolidinone derivatives against resistant strains of bacteria. One derivative exhibited an IC90 value lower than that of standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections .

Q & A

Q. What are the established synthetic routes for 4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide, and what are their key reaction conditions?

A general approach involves cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and oxo-compounds in a mixed solvent system (e.g., DMF/acetic acid) under reflux (2–6 hours). Sodium acetate is often used as a base to facilitate the reaction . For specific analogs, purification via recrystallization (e.g., DMF-ethanol mixtures) yields products with >75% purity. Reaction optimization may require adjusting stoichiometric ratios of oxo-compounds (e.g., 0.03 mol excess) to drive the reaction to completion .

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

Methodological steps include:

  • X-ray crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation at 100 K) provides precise bond lengths and angles, confirming the (E)-configuration of the benzylidene moiety .
  • NMR spectroscopy : 1^1H and 13^13C NMR data (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–180 ppm for carbonyl/thione carbons) validate substituent positions and conjugation patterns .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+^+ at m/z 724.2774 for analogs) .

Advanced Research Questions

Q. How can mechanistic insights into the formation of the thiazolidinone core be experimentally investigated?

Advanced studies may employ:

  • Kinetic profiling : Monitoring reaction intermediates via time-resolved FTIR or HPLC to identify rate-determining steps (e.g., imine formation vs. cyclization) .
  • Isotopic labeling : Using 13^{13}C-labeled chloroacetic acid to trace carbon incorporation into the thiazolidinone ring .
  • Computational modeling : DFT calculations to compare activation energies of competing pathways (e.g., Z/E isomerization during conjugation) .

Q. What strategies resolve contradictions in spectral data for structurally analogous thiazolidinone derivatives?

Discrepancies in NMR or UV-Vis spectra (e.g., unexpected shifts in benzylidene protons) can arise from solvent polarity or tautomerism. Mitigation strategies include:

  • Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism) .
  • Cross-validation with X-ray data : Correlate solution-state NMR findings with solid-state crystallographic results .
  • Solvent standardization : Use deuterated DMSO or CDCl3_3 for consistent comparisons .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological targets?

  • Functional group substitution : Synthesize analogs with modified sulfonamide or benzyl groups to assess electronic/steric effects on activity .
  • Docking studies : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., carbonic anhydrase isoforms) .
  • In vitro assays : Pair SAR data with enzymatic inhibition assays (IC50_{50} determination) to identify pharmacophore requirements .

Methodological Considerations

Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?

  • Reaction monitoring : Use TLC or inline IR to track reaction progress and minimize side products .
  • Purification protocols : Optimize recrystallization solvents (e.g., DMF/ethanol vs. acetic acid/water) based on compound solubility .
  • Data documentation : Report RfR_f values, melting points, and spectroscopic artifacts (e.g., residual solvent peaks in NMR) to aid replication .

Q. How can researchers link studies on this compound to broader theoretical frameworks in medicinal chemistry?

Align with concepts such as:

  • Bioisosterism : Replace the sulfonamide group with carboxylate or phosphonate moieties to probe bioisosteric effects .
  • Hammett correlations : Quantify electronic effects of substituents on the furyl or benzenesulfonamide groups using σ/ρ parameters .

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